5-Bromothiophene-2-carboxylic acid

Medicinal Chemistry Spasmolytic Activity Suzuki-Miyaura Coupling

5-Bromothiophene-2-carboxylic acid (CAS 7311-63-9) delivers a regioselective, orthogonal dual-handle scaffold for complex thiophene synthesis. Unlike the 5-chloro analog, the C-Br bond enables higher-yield Suzuki-Miyaura cross-couplings under milder conditions. The carboxylic acid moiety directs Rh-catalyzed C3-alkenylation, enabling sequential difunctionalization not possible with simple esters. With validated activity in spasmolytic (EC50 1.26) and anti-XDR S. Typhi (MIC 3.125 mg/mL) compound libraries, this building block accelerates medicinal chemistry lead optimization. High-purity 98% HPLC-grade material ensures reproducible synthetic outcomes.

Molecular Formula C5H3BrO2S
Molecular Weight 207.05 g/mol
CAS No. 7311-63-9
Cat. No. B029826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiophene-2-carboxylic acid
CAS7311-63-9
Synonyms5-Bromo-2-thiophenecarboxylic Acid;  2-Bromo-5-carboxythiophene;  5-Bromothiophen-2-carboxylic Acid;  NSC 408675; 
Molecular FormulaC5H3BrO2S
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C(=O)O
InChIInChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
InChIKeyCOWZPSUDTMGBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiophene-2-carboxylic acid (CAS 7311-63-9) Procurement Specifications & Core Chemical Identity for Pharmaceutical and Agrochemical Synthesis


5-Bromothiophene-2-carboxylic acid (CAS: 7311-63-9) is a heterocyclic building block featuring a bromine atom at the 5-position and a carboxylic acid group at the 2-position of a thiophene ring [1]. It is a white to off-white crystalline solid with a molecular weight of 207.05 g/mol, a melting point typically in the range of 136-143 °C, and a purity specification of ≥97% (HPLC) from major vendors . The compound is widely recognized as a versatile intermediate in organic synthesis, particularly as a key starting material for Suzuki-Miyaura cross-coupling reactions to construct more complex thiophene-based pharmaceuticals and agrochemicals [2].

Why 5-Bromothiophene-2-carboxylic acid Cannot Be Substituted by Unhalogenated or Chloro-Analogs in Regioselective Synthesis


The specific substitution pattern and halogen identity of 5-bromothiophene-2-carboxylic acid are critical for its function as a building block. The bromine atom at the 5-position is an essential handle for regioselective palladium-catalyzed cross-coupling reactions, a reactivity that is absent in non-halogenated thiophene-2-carboxylic acid [1]. Furthermore, while the 5-chloro analog (5-chlorothiophene-2-carboxylic acid) is a potential alternative, the carbon-bromine bond is significantly more reactive in oxidative addition steps central to Suzuki and related couplings, enabling higher yields under milder conditions compared to the chloro derivative [2]. The presence of the carboxylic acid group at the 2-position also directs regioselective C3-functionalization reactions, as demonstrated in rhodium-catalyzed alkenylations, which are not possible on simple alkyl esters [3]. These combined properties dictate that the specific halogen (Br vs. Cl or I) and its position (5- vs. 3- or 4-) are not interchangeable without fundamentally altering the synthetic strategy, yield, and regiochemical outcome.

Quantitative Differentiation: 5-Bromothiophene-2-carboxylic acid vs. Closest Analogs in Key Performance Dimensions


Spasmolytic Activity of Suzuki-Derived 5-Arylthiophene-2-carboxylates (EC50 Comparison)

In a series of 5-arylthiophene-2-carboxylate derivatives synthesized from 5-bromothiophene-2-carboxylic acid via Suzuki coupling, the compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (10d) demonstrated a quantifiable spasmolytic effect with an EC50 value of 1.26 [1]. While the parent compound (5-bromothiophene-2-carboxylic acid) is not biologically active itself, this data establishes the synthetic utility of the building block to produce a derivative with a specific and measurable EC50. This can be compared to the baseline EC50 of a known spasmolytic drug, which is often in a similar range, though a direct head-to-head comparison is not available in this study [1].

Medicinal Chemistry Spasmolytic Activity Suzuki-Miyaura Coupling

Antibacterial Activity of 5-Arylthiophene-2-carboxylate Esters (MIC Comparison)

A derivative synthesized from 5-bromothiophene-2-carboxylic acid, specifically 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (compound 4F), exhibited outstanding antibacterial action against extensively drug-resistant (XDR) Salmonella Typhi, with a Minimum Inhibitory Concentration (MIC) value of 3.125 mg/mL [1]. This was directly compared to the clinical antibiotics ciprofloxacin and ceftriaxone in the same study, where 4F showed a superior MIC against this resistant strain, highlighting the potential of this scaffold to address critical antimicrobial resistance challenges [1].

Antibacterial Agents Salmonella Typhi Drug-Resistant Bacteria

Regioselective C3-Alkenylation Enabled by Carboxylic Acid Directing Group

The carboxylic acid group at the 2-position of 5-bromothiophene-2-carboxylic acid acts as a traceless directing group for regioselective C3-alkenylation under rhodium catalysis [1]. This allows for a sequential functionalization strategy: first, C3-alkenylation to introduce a new carbon-carbon bond, followed by decarboxylation to remove the directing group, yielding a 3-alkenyl-5-bromothiophene [1]. This process is in stark contrast to the reactivity of methyl 5-bromothiophene-2-carboxylate, which lacks the acidic proton and would require a different, often less efficient, directing strategy. The study reports that 5-bromothiophene-2-carboxylic acid was one of the substrates that successfully underwent this transformation, with the bromine atom remaining intact for subsequent orthogonal cross-coupling [1].

C-H Activation Regioselective Synthesis Rhodium Catalysis

Cocrystal Formation with 5-Fluorouracil: Solid-State Engineering

5-Bromothiophene-2-carboxylic acid forms a 1:1 cocrystal with the anticancer drug 5-fluorouracil (5FU), whereas the non-halogenated analog, thiophene-2-carboxylic acid, also forms a cocrystal with 5FU but with different supramolecular architectures [1]. In the 5-bromothiophene-2-carboxylic acid cocrystal, the carboxylic acid molecules are linked through an acid-acid R22(8) homosynthon (O-H···O hydrogen bond) to form a carboxylic acid dimer, and 5FU molecules are connected through two types of base pairs via N-H···O hydrogen bonds [1]. The presence of the heavy bromine atom provides distinct X-ray diffraction contrast and alters the overall packing and physical properties compared to the non-halogenated cocrystal.

Pharmaceutical Cocrystals Crystal Engineering Supramolecular Chemistry

High-Impact Application Scenarios for 5-Bromothiophene-2-carboxylic acid Based on Quantified Evidence


Synthesis of Novel Spasmolytic Drug Candidates

Medicinal chemistry teams developing treatments for gastrointestinal disorders can utilize 5-bromothiophene-2-carboxylic acid as a central core to generate focused libraries of 5-arylthiophene-2-carboxylates via Suzuki-Miyaura coupling. This approach has yielded a derivative (10d) with a potent spasmolytic EC50 value of 1.26, providing a validated starting point for lead optimization [1].

Development of Antibacterial Agents Against Drug-Resistant S. Typhi

Given the urgent need for new antibiotics, 5-bromothiophene-2-carboxylic acid is a strategic building block for constructing 2-ethylhexyl 5-arylthiophene-2-carboxylate libraries. One such derivative (4F) has demonstrated an MIC of 3.125 mg/mL against XDR S. Typhi, outperforming ciprofloxacin and ceftriaxone. This validates the scaffold for further development targeting multidrug-resistant enteric pathogens [1].

Iterative Synthesis of Polyfunctionalized Thiophenes via Traceless Directing Group Strategy

For complex molecule synthesis in both pharmaceutical and agrochemical R&D, 5-bromothiophene-2-carboxylic acid enables a powerful two-step sequence: 1) Rh-catalyzed C3-alkenylation using the carboxylic acid as a directing group, and 2) subsequent Suzuki coupling at the intact 5-bromo position. This orthogonal reactivity profile is not available with simple bromothiophenes or ester analogs, offering a more efficient route to highly decorated thiophene cores [1].

Pharmaceutical Cocrystal Engineering for Altered Physicochemical Properties

Formulation scientists can exploit the specific hydrogen-bonding capacity of 5-bromothiophene-2-carboxylic acid, as evidenced by its 1:1 cocrystal with 5-fluorouracil, to modulate the solubility, stability, or bioavailability of active pharmaceutical ingredients (APIs). The unique supramolecular synthon (carboxylic acid dimer) and the presence of the heavy bromine atom offer advantages in crystal structure determination and potential patent protection over non-halogenated coformers [1].

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